4-Phenyloxane-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-phenyloxane-3-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-8-15-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |
InChI Key |
QBTSHMVXBFVCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Approaches to 4-Phenyloxane-3-carboxylic Acid
The synthesis of this compound can be approached through various advanced methodologies, each targeting a specific part of the molecule's structure: the carboxylic acid group, the oxane ring, and the phenyl substituent. Stereoselective methods are also crucial for obtaining specific isomers.
Carboxylation Strategies
The introduction of a carboxylic acid group onto the 4-phenyloxane scaffold is a key synthetic step. While direct carboxylation of an unsubstituted 4-phenyloxane at the 3-position is challenging, several strategies can be envisaged based on established organic chemistry principles. One plausible approach involves the formation of an organometallic intermediate from a suitable precursor, such as a halogenated 4-phenyloxane, followed by reaction with carbon dioxide.
Another strategy could involve the oxidation of a precursor containing a primary alcohol or an aldehyde at the 3-position of the 4-phenyloxane ring. Common oxidizing agents for such transformations are listed in the table below.
| Oxidizing Agent | Precursor Functional Group |
| Potassium permanganate (KMnO4) | Primary alcohol, Aldehyde |
| Chromic acid (H2CrO4) | Primary alcohol, Aldehyde |
| Jones reagent (CrO3/H2SO4) | Primary alcohol |
| Tollens' reagent ([Ag(NH3)2]+) | Aldehyde |
Furthermore, the hydrolysis of a nitrile or an ester group at the 3-position under acidic or basic conditions would also yield the desired carboxylic acid.
Ring-Closing and Ring-Formation Reactions of Oxane Ring Systems
The formation of the oxane (tetrahydropyran) ring is a critical aspect of the synthesis. Intramolecular Williamson ether synthesis is a classic and effective method. This involves a deprotonated alcohol at one end of a carbon chain attacking an alkyl halide at the other end to form the cyclic ether.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various ring sizes, including six-membered rings like oxane. This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, involves the formation of a new double bond within a molecule, leading to cyclization. Subsequent reduction of the double bond would yield the saturated oxane ring.
Baldwin's rules for ring closure provide a predictive framework for the feasibility of various cyclization reactions. According to these rules, 6-exo-tet and 6-exo-trig cyclizations are favored, which would be relevant in the formation of the oxane ring from an acyclic precursor. libretexts.org
Phenyl Group Introduction Methodologies
The phenyl group is a key structural feature of this compound. wikipedia.orgwisdomlib.orgyoutube.comencyclopedia.comlibretexts.org It can be introduced at various stages of the synthesis. One common method is through the use of organometallic reagents such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, which can act as nucleophiles in reactions with electrophilic centers. For instance, the reaction of a phenyl Grignard reagent with an appropriate ketone precursor could establish the desired carbon-phenyl bond.
Friedel-Crafts type reactions could also be employed, where an oxane precursor with a suitable leaving group or a double bond is reacted with benzene (B151609) in the presence of a Lewis acid catalyst.
Stereoselective Synthesis of Enantiomers and Diastereomers of Phenyloxane Carboxylic Acids
Due to the presence of chiral centers at positions 3 and 4, this compound can exist as multiple stereoisomers. The stereoselective synthesis of a particular enantiomer or diastereomer is often crucial for its intended application. Asymmetric synthesis strategies can be employed to control the stereochemistry of the molecule.
One approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Another powerful technique is the use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric epoxidation of a precursor, which can set the stereochemistry of the final product.
Reaction Mechanisms of this compound and its Precursors
The reactivity of this compound is largely dictated by the carboxylic acid functional group.
Nucleophilic Acyl Substitution Pathways
The carboxylic acid group of this compound is susceptible to nucleophilic acyl substitution reactions. jove.comvanderbilt.edulibretexts.orgpressbooks.pubuomustansiriyah.edu.iq In these reactions, a nucleophile replaces the hydroxyl group of the carboxylic acid. The general mechanism involves two main steps:
Nucleophilic addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Elimination of the leaving group: The tetrahedral intermediate collapses, and the leaving group (in this case, a water molecule or a related species) is expelled, regenerating the carbonyl group.
The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acyl chloride or an ester. For example, reaction with thionyl chloride (SOCl₂) can convert the carboxylic acid into the corresponding acyl chloride. This acyl chloride is much more reactive towards nucleophiles. libretexts.org
The table below summarizes some common nucleophilic acyl substitution reactions of carboxylic acids.
| Reagent(s) | Product | Reaction Name |
| Alcohol (ROH), acid catalyst | Ester (R-COOR') | Fischer Esterification |
| Thionyl chloride (SOCl₂) | Acyl chloride (R-COCl) | - |
| Amine (R'NH₂) | Amide (R-CONHR') | Amidation |
| Lithium aluminum hydride (LiAlH₄) | Primary alcohol (R-CH₂OH) | Reduction |
These reactions proceed through characteristic tetrahedral intermediates and are fundamental to the chemical transformations of this compound. vanderbilt.edupressbooks.pub
Addition-Elimination Mechanisms
The carboxylic acid group of this compound is a focal point for nucleophilic acyl substitution, a class of reactions that proceeds via a characteristic addition-elimination mechanism. In this two-step process, a nucleophile first adds to the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. This is followed by the elimination of a leaving group (in this case, derived from the hydroxyl group) and the reformation of the carbon-oxygen double bond.
This mechanism is fundamental to the conversion of this compound into its various derivatives, such as esters, amides, and acid halides. The initial step of the mechanism, the nucleophilic attack, is often facilitated by protonating the carbonyl oxygen under acidic conditions, which significantly increases the electrophilicity of the carbonyl carbon masterorganicchemistry.commasterorganicchemistry.com.
Acid-Catalyzed and Base-Catalyzed Transformations
Both acid and base catalysis play crucial roles in mediating the transformations of this compound.
Acid-Catalyzed Transformations: Acid catalysis is prominently featured in the esterification of the carboxylic acid group, most notably in the Fischer esterification reaction. In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), the carboxylic acid reacts with an alcohol to form an ester and water masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org. The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed masterorganicchemistry.comorganic-chemistry.org. The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by the alcohol masterorganicchemistry.com. Under more forcing acidic conditions, the oxane ring itself can undergo hydrolysis, although it is generally stable to a wide range of reagents acs.orgwikipedia.org.
Base-Catalyzed Transformations: In the presence of a base, this compound is readily deprotonated to form the corresponding carboxylate salt. This anion is generally unreactive toward nucleophilic substitution but can act as a nucleophile in other contexts, such as in reactions with alkyl halides to form esters. More commonly, base catalysis is employed in the hydrolysis of derivatives of this compound, such as its esters or amides. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon in an addition-elimination sequence to regenerate the carboxylate salt.
Derivatization Strategies for this compound
The presence of the carboxylic acid, the oxane ring, and the phenyl group provides multiple avenues for structural modification and derivatization.
Formation of Carboxylic Acid Derivatives (Esters, Amides, Anhydrides, Acyl Halides)
The carboxylic acid functional group is readily converted into a variety of derivatives through standard synthetic protocols msu.edu.
Esters: As mentioned, esters are typically formed via Fischer esterification by heating the carboxylic acid with an alcohol in the presence of an acid catalyst chemguide.co.uk. A one-pot cyclization-esterification using an iodine catalyst has also been reported for similar structures nih.gov.
Amides: Amide formation requires activation of the carboxylic acid, as direct reaction with an amine is slow and generally results in an acid-base reaction. Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or converting the acid to a more reactive intermediate like an acyl chloride d-nb.infoyoutube.com. Direct condensation of carboxylic acids and amines can be achieved using catalysts such as boric acid or titanium tetrachloride (TiCl₄) d-nb.infoorgsyn.org.
Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often by heating with a strong dehydrating agent. Mixed anhydrides are also common intermediates in amide synthesis.
Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive derivatives synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The following table summarizes common derivatization reactions for the carboxylic acid group.
| Derivative | Reagent(s) | Expected Product from this compound |
| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 4-phenyloxane-3-carboxylate |
| Amide | Ammonia (NH₃), DCC | 4-Phenyloxane-3-carboxamide |
| Acyl Chloride | Thionyl chloride (SOCl₂) | 4-Phenyloxane-3-carbonyl chloride |
| Acid Anhydride | Acetic anhydride, heat | 4-Phenyloxane-3-carboxylic acetic anhydride |
Modifications of the Oxane Ring System
The tetrahydropyran (oxane) ring is a stable heterocyclic motif found in many natural products syr.eduwhiterose.ac.uk. While generally robust, it can participate in certain chemical transformations.
Ring-Opening Reactions: Under strongly acidic conditions or with specific Lewis acids, the ether linkage of the oxane ring can be cleaved. However, such reactions often require harsh conditions.
Ring Expansion/Contraction: Photochemical methods or reactions involving carbenes can potentially induce ring expansion to form oxepanes, although such transformations are not common for simple tetrahydropyrans and no ring expansion was observed for pyran heterocycles in certain studies rsc.org.
C-H Functionalization: Modern synthetic methods involving metal catalysis can potentially activate the C-H bonds of the oxane ring, allowing for the introduction of new functional groups. However, controlling the regioselectivity of such reactions can be challenging.
Functionalization of the Phenyl Moiety
The phenyl group attached to the oxane ring is susceptible to electrophilic aromatic substitution. The substituent on the ring (the alkyl-type oxane system) is an ortho-, para-directing group due to its electron-donating nature through hyperconjugation and induction wikipedia.org. This directs incoming electrophiles primarily to the positions ortho and para to the point of attachment.
| Reaction | Reagent(s) | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitrophenyl)oxane-3-carboxylic acid and 4-(4-Nitrophenyl)oxane-3-carboxylic acid |
| Halogenation | Br₂, FeBr₃ | 4-(2-Bromophenyl)oxane-3-carboxylic acid and 4-(4-Bromophenyl)oxane-3-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | 4-(2-Sulfophenyl)oxane-3-carboxylic acid and 4-(4-Sulfophenyl)oxane-3-carboxylic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(4-Acetylphenyl)oxane-3-carboxylic acid |
Catalytic Applications in this compound Synthesis
The construction of the substituted tetrahydropyran ring system is a significant topic in organic synthesis, with numerous catalytic methods being developed nih.govresearchgate.netbohrium.com. While specific methods for this compound are not widely reported, several general catalytic strategies are applicable to its core structure.
Prins Cyclization: This powerful reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde nih.gov. A potential route to the 4-phenyltetrahydropyran core could involve the Prins reaction between benzaldehyde and an appropriate pentenol derivative, followed by functionalization to introduce the carboxylic acid group. Perrhenic acid has been reported as a catalyst for Prins cyclizations to form tetrahydropyran-4-ones rsc.org.
Intramolecular Hydroalkoxylation: The cyclization of δ-hydroxy olefins, catalyzed by various transition metals (e.g., platinum, gold) or Brønsted/Lewis acids, is a direct method for forming the tetrahydropyran ring organic-chemistry.orgnih.gov. A precursor to this compound could be synthesized via the catalytic cyclization of a suitably substituted 5-hydroxypentene derivative.
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde (as the dienophile) can form a dihydropyran ring, which can then be hydrogenated to the tetrahydropyran.
Metal-Catalyzed Cross-Coupling: Iron- and cobalt-catalyzed cross-coupling reactions have been developed to synthesize substituted tetrahydropyrans from alkyl halides and Grignard reagents, offering a method to build complexity on a pre-formed ring syr.edu.
These catalytic approaches offer efficient and often stereoselective pathways to complex tetrahydropyran structures, highlighting potential avenues for the optimized synthesis of this compound and its analogs.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the synthesis of complex molecules. For a target like this compound, transition-metal-catalyzed reactions are particularly relevant.
Conceptual Synthetic Approaches:
Intramolecular Hydroalkoxylation/Carboxylation: A potential route could involve the cyclization of an unsaturated precursor. For instance, a substituted pentenyl alcohol derivative could undergo an intramolecular hydroalkoxylation to form the tetrahydropyran ring. Subsequent carboxylation of a suitable functional group at the 3-position, potentially via carbonylation reactions catalyzed by palladium or rhodium complexes, could yield the final product.
Cross-Coupling Reactions: If starting with a pre-formed oxane ring, the introduction of the phenyl group at the 4-position could be achieved via cross-coupling reactions such as the Suzuki or Heck reaction. These reactions typically employ soluble palladium catalysts with specific phosphine ligands to facilitate the carbon-carbon bond formation.
Table 1: Representative Homogeneous Catalysts and Their Potential Applications
| Catalyst System | Potential Reaction | Relevance to this compound Synthesis |
|---|---|---|
| Palladium(II) acetate with triphenylphosphine | Heck Reaction | Introduction of the phenyl group to a pre-existing oxane ring. |
| Wilkinson's catalyst (RhCl(PPh₃)₃) | Hydrogenation | Reduction of a double bond within the oxane ring precursor. |
Heterogeneous Catalysis
Heterogeneous catalysts, being in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation and recyclability. Solid acid and supported metal catalysts are prominent in this category.
Potential Synthetic Strategies:
Prins Cyclization: The formation of the tetrahydropyran ring could be achieved through a Prins-type cyclization. This reaction involves the acid-catalyzed condensation of an alkene and an aldehyde. For the synthesis of this compound, a homoallylic alcohol could react with an appropriate aldehyde in the presence of a solid acid catalyst like a zeolite or a sulfonated resin.
Selective Hydrogenation: If the synthesis involves an unsaturated intermediate, such as a dihydropyran, selective hydrogenation to the saturated oxane ring can be carried out using a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney nickel.
Table 2: Examples of Heterogeneous Catalysts in Organic Synthesis
| Catalyst | Type | Potential Application in Synthesis |
|---|---|---|
| Zeolite H-ZSM-5 | Solid Acid | Prins cyclization to form the tetrahydropyran ring. |
| Palladium on Carbon (Pd/C) | Supported Metal | Hydrogenation of unsaturated precursors. |
Photoredox Catalysis in Carboxylic Acid Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. This methodology is particularly effective for the functionalization of carboxylic acids via radical intermediates.
Transformations of this compound:
Decarboxylative Functionalization: The carboxylic acid group of this compound can serve as a precursor to a radical intermediate. Through single-electron transfer (SET) with an excited photocatalyst, the carboxylate can undergo decarboxylation to generate a radical at the 3-position of the oxane ring. This radical can then participate in various bond-forming reactions.
Potential Reactions:
Decarboxylative Arylation: Coupling of the generated radical with an aromatic partner.
Decarboxylative Vinylation: Reaction with a vinyl-containing compound.
Decarboxylative Alkylation: Formation of a new carbon-carbon bond with an alkyl group.
These transformations would allow for the modification of the core structure of this compound, leading to a variety of derivatives.
Table 3: Common Photoredox Catalysts and Their Properties
| Photocatalyst | Common Abbreviation | Redox Potential (E₁/₂ [V] vs SCE) | Typical Applications |
|---|---|---|---|
| Tris(bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ | +1.29 (Ru³⁺/Ru²⁺*) | Oxidative quenching cycles |
| Iridium(III) phenylpyridines | Ir(ppy)₃ | -1.73 (Ir³⁺/Ir²⁺*) | Reductive quenching cycles |
Industrial Production Methodologies and Optimization Strategies
While specific industrial production methods for this compound are not documented, general principles for the scale-up of fine chemical synthesis can be considered.
Key Optimization Parameters:
Catalyst Selection and Loading: For industrial-scale synthesis, the choice of catalyst is critical. For homogeneous catalysis, highly active catalysts with low loading are preferred to minimize cost and metal contamination. For heterogeneous catalysis, the stability, reusability, and ease of separation of the catalyst are paramount.
Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial to maximize yield and minimize side-product formation. The use of flow chemistry reactors can offer better control over these parameters compared to batch reactors, leading to improved efficiency and safety.
Solvent Selection: The choice of solvent is important for both reaction performance and environmental impact. Green solvents with high boiling points and low toxicity are increasingly favored in industrial processes.
Table 4: Comparison of Batch and Flow Chemistry for Industrial Production
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Scale | Well-suited for large volumes of a single product. | Ideal for smaller volumes, rapid process optimization, and manufacturing of multiple products. |
| Heat & Mass Transfer | Can be limited, leading to potential hot spots and mixing issues. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. |
| Safety | Larger volumes of hazardous materials are handled at once. | Smaller reactor volumes lead to inherently safer processes. |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
Supramolecular Chemistry and Self Assembly of 4 Phenyloxane 3 Carboxylic Acid and Its Analogs
Intermolecular Interactions Governing Self-Assembly
The spontaneous organization of molecules into stable, ordered structures is dictated by a combination of specific, directional interactions and weaker, non-directional forces. For 4-Phenyloxane-3-carboxylic acid and its analogs, three primary types of interactions are crucial: hydrogen bonding, π-π stacking, and van der Waals forces.
Hydrogen Bonding Motifs of Carboxylic Acid Groups
The carboxylic acid functional group is a powerful and highly predictable mediator of self-assembly due to its ability to act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). researchgate.netmasterorganicchemistry.com This dual nature facilitates the formation of robust and directional intermolecular connections known as supramolecular synthons. mdpi.com
The most prevalent and stable of these motifs is the cyclic homodimer , where two carboxylic acid molecules associate through a pair of O-H···O=C hydrogen bonds. tandfonline.comnih.gov This arrangement forms a thermodynamically stable eight-membered ring, often denoted as the R²₂(8) synthon in graph-set notation. mdpi.combohrium.com This dimeric structure is a cornerstone of crystal engineering for carboxylic acids and is the most anticipated primary interaction for this compound. mdpi.comtandfonline.com The formation of these dimers effectively neutralizes the most polar functionalities of the molecule, creating a larger, less polar supramolecular unit that subsequently packs into a larger assembly.
While the cyclic dimer is dominant, other hydrogen-bonding patterns, such as open-chain or "catemer" motifs, can occur, though they are generally less common for simple monocarboxylic acids. mdpi.com The specific motif adopted can be influenced by factors like steric hindrance from adjacent groups or interactions with solvents or surfaces.
| Hydrogen Bond Motif | Description | Graph-Set Notation | Significance |
|---|---|---|---|
| Cyclic Homodimer | Two molecules linked by a pair of O-H···O=C hydrogen bonds. | R²₂(8) | Highly stable; the most common motif for carboxylic acids. mdpi.comtandfonline.com |
| Catemer (Chain) | Molecules linked head-to-tail by single O-H···O=C hydrogen bonds. | C(4) | Less common for simple carboxylic acids; can be influenced by other functional groups. |
π-π Stacking Interactions in Phenyl-Substituted Systems
In phenyl-substituted systems, π-π stacking can occur in several geometries:
Face-to-face (sandwich): Where the aromatic rings are parallel and eclipsed. This arrangement is often electrostatically repulsive unless one ring is electron-rich and the other is electron-poor. wikipedia.org
Parallel-displaced: The most common arrangement, where the rings are parallel but offset from one another. This geometry minimizes repulsion and maximizes attractive dispersion forces. wikipedia.org
Edge-to-face (T-shaped): Where the positively charged edge (hydrogen atoms) of one ring interacts with the negatively charged face (π-electron cloud) of another.
For this compound, after the formation of hydrogen-bonded dimers, these π-π stacking interactions would guide the assembly of these larger units, influencing their orientation and packing in both solid-state crystals and two-dimensional surface layers. nih.govwikipedia.org
Van der Waals Forces and Alkyl Chain Packing in Supramolecular Structures
Van der Waals forces are ubiquitous, non-directional attractive forces that arise from temporary fluctuations in electron density. libretexts.org Although the weakest of the intermolecular forces, their collective contribution is substantial, particularly for larger molecules or those with extended non-polar sections like alkyl chains. researchgate.net
In the context of this compound, van der Waals interactions would be critical in several ways:
Packing of Oxane Rings: These forces would govern the close packing of the non-aromatic, saturated oxane rings, maximizing contact and minimizing empty space to achieve a thermodynamically stable structure.
Alkyl Chain Interdigitation: In analogs of the target molecule that possess alkyl chains, van der Waals forces are the primary driver for the interdigitation and ordered packing of these chains. nih.govrsc.org The efficiency of this packing can be influenced by chain length, with longer chains generally leading to stronger interactions. nih.gov
Molecule-Substrate Interactions: When self-assembly occurs on a surface, van der Waals forces between the molecule and the substrate are paramount for the initial adsorption and stabilization of the monolayer. nih.gov
The final supramolecular architecture is thus a result of a delicate balance between the strong, directional hydrogen bonds, the moderately directional π-π stacking, and the weaker, non-specific van der Waals forces. rsc.orgnih.gov
Two-Dimensional (2D) Supramolecular Networks on Surfaces
The self-assembly of functional molecules at a well-defined interface, such as the boundary between a liquid and a solid, provides a powerful method for creating highly ordered two-dimensional materials. This approach allows for direct visualization of supramolecular structures and the fundamental interactions that form them.
Liquid-Solid Interface Self-Assembly on Graphitic Substrates
The liquid-solid interface is an ideal environment for studying molecular self-assembly. costantinilab.com Typically, a dilute solution of the molecule of interest in a suitable solvent is deposited onto an atomically flat substrate. nih.gov Highly Oriented Pyrolytic Graphite (HOPG) is a commonly used substrate due to its inert, atomically flat surface, which allows adsorbed molecules (physisorbed) to diffuse and arrange themselves into a thermodynamically stable configuration. researchgate.netutexas.edu
For a molecule like this compound, when dissolved in a non-polar or weakly polar solvent (e.g., an organic acid like nonanoic or octanoic acid) and deposited on HOPG, a predictable assembly process occurs. acs.orgkisti.re.kr
Adsorption: The molecules adsorb onto the graphite surface, typically lying flat to maximize the van der Waals interactions between the entire molecular structure (phenyl ring, oxane ring) and the substrate. kisti.re.kr
Dimerization: The primary and strongest non-covalent interaction, hydrogen bonding, drives the formation of carboxylic acid dimers as described in section 3.1.1. researchgate.net
Network Formation: These pre-formed dimers then act as building blocks, arranging themselves into a long-range ordered 2D crystalline network. The final structure is a delicate balance between the intermolecular hydrogen bonds, π-π stacking between phenyl groups of adjacent dimers, and the overarching molecule-substrate interaction. nih.gov
The structure of these networks, including the formation of porous or close-packed arrangements, can be influenced by factors such as solution concentration and the polarity of the applied electric field from a scanning probe tip. nih.govacs.org
Scanning Tunneling Microscopy (STM) Investigations of Monolayers
Scanning Tunneling Microscopy (STM) is an exceptionally powerful technique for visualizing self-assembled monolayers at the liquid-solid interface with sub-molecular resolution. acs.org It operates by scanning a sharp metallic tip over the conductive substrate. A bias voltage applied between the tip and the sample allows electrons to tunnel across the vacuum gap, generating a tunneling current that is exquisitely sensitive to the tip-to-sample distance.
In the context of studying this compound monolayers on graphite, STM provides several key pieces of information:
Molecular Conformation: It can resolve the orientation and conformation of individual molecules within the assembly, confirming, for instance, that the molecules are lying flat on the surface.
Functional Group Identification: Different functional groups within the molecule (e.g., the phenyl ring vs. the oxane ring) can exhibit different tunneling efficiencies, appearing with different contrast (brightness) in the STM image, which aids in identifying molecular orientation. acs.org
Dynamic Processes: STM can be used to observe dynamic processes, such as the formation of the network in real-time or structural phase transitions induced by external stimuli like a change in the tip's bias voltage. nih.gov
Investigations of similar carboxylic acid systems on graphite have consistently revealed highly ordered lamellar or porous network structures, confirming the dominant role of hydrogen bonding in directing the 2D self-assembly. researchgate.netkisti.re.kr
| Parameter | Typical Value/Range | Significance in Imaging Monolayers |
|---|---|---|
| Bias Voltage (Vbias) | -1.0 V to +1.0 V | Determines which electronic states (sample or tip) are probed. Polarity can influence molecular arrangement. nih.gov |
| Tunneling Current (Iset) | 50 pA to 500 pA | Relates to the tip-sample distance; higher currents mean a closer tip, which can sometimes induce molecular movement. |
| Substrate | Highly Oriented Pyrolytic Graphite (HOPG) | Provides an atomically flat, conductive, and inert surface for physisorption. researchgate.net |
| Environment | Liquid-Solid Interface | Allows for molecular mobility and annealing of defects, leading to highly ordered structures. nih.gov |
Influence of Solvent and Concentration on Assembly Morphology
The self-assembly of carboxylic acid derivatives into well-defined supramolecular structures is profoundly influenced by the surrounding solvent and the concentration of the molecules. nih.govacs.org The choice of solvent can dictate the resulting morphology by modulating intermolecular interactions, such as hydrogen bonding and π–π stacking, which are the primary driving forces for assembly. researchgate.net
The polarity, ionic strength, and specific interactions of the solvent with the solute molecules play a crucial role. nih.govupc.edu For instance, in studies involving different symmetry carboxylic acid derivatives, the solvent determined whether the molecules could dissolve and subsequently self-assemble. In a non-polar solvent like 1-phenyloctane, a derivative with lower symmetry (H3BTE) formed honeycomb and strip structures at very low concentrations, while a more symmetric analog (H4BTE) did not assemble at all. nih.govacs.org Conversely, in a more polar, protic solvent like 1-heptanoic acid, both derivatives readily dissolved and formed distinct, ordered structures (regular rows and tetragonal patterns, respectively). nih.govacs.org This highlights the solvent's role in mediating the balance between solute-solute and solute-solvent interactions.
Similarly, the self-assembly of diphenylalanine amphiphiles, which contain a carboxylic acid group, results in varied microstructures like fibers, branched structures, plates, and spherulites depending on the solvent and co-solvent system used. nih.govupc.edu The final morphology is a consequence of the environmental polarity and ionic strength. nih.govupc.edu
Concentration is another critical parameter governing the self-assembly process. researchgate.netnih.gov Many self-assembling systems exhibit a critical aggregation concentration (CAC), below which molecules exist as monomers and above which they begin to form larger aggregates. nih.gov For some oligopeptides containing carboxylic acid residues, increasing the concentration above the CAC leads to the formation of protofibrils, which then associate into larger fibrils. nih.gov Dynamic light scattering (DLS) and atomic force microscopy (AFM) studies have shown that the dimensions of these fibrillar structures, such as width and height, can be concentration-dependent. nih.gov In some pillar mdpi.comarene systems, concentration dictates the transition between pseudo giqimo.comrotaxane self-complexation at low concentrations and the formation of supramolecular polymers or interlocked-dimers at higher concentrations. rsc.org
The interplay between solvent and concentration allows for fine-tuning of the resulting supramolecular architectures, a principle that would apply to this compound and its analogs.
Table 1: Effect of Solvent and Concentration on Carboxylic Acid Assembly
| Compound/System | Solvent(s) | Concentration | Observed Morphology |
|---|---|---|---|
| H3BTE (Carboxylic Acid Derivative) | 1-phenyloctane | Very Low | Honeycomb and strip structures |
| H3BTE (Carboxylic Acid Derivative) | 1-heptanoic acid | Not specified | Regular row structure |
| H4BTE (Carboxylic Acid Derivative) | 1-heptanoic acid | Not specified | Tetragonal structure |
| Diphenylalanine Amphiphile | Various organic solvents and aqueous co-solvents | Not specified | Fibers, branched structures, plates, spherulites |
| EAK16-II (Oligopeptide) | Aqueous solution | > 0.1 mg/ml (CAC) | Globular and fibrillar aggregates |
| Pillar mdpi.comarene Derivative | Chloroform | Low (e.g., 2 mM) | Self-complexation (pseudo giqimo.comrotaxane) |
Temperature-Dependent Self-Assembly Phenomena
Temperature is a fundamental thermodynamic parameter that can significantly direct and switch the supramolecular assembly of molecules like carboxylic acids. researchgate.net Thermal energy can influence the delicate balance of non-covalent interactions, such as hydrogen bonds and hydrophobic effects, that underpin the assembly process. researchgate.net This responsiveness allows for the creation of "smart" materials whose structures and properties can be controlled by thermal stimuli.
Many systems exhibit thermally reversible assembly, where structures form upon cooling and disassemble upon heating. nih.gov For example, carboxylated poly(3-alkylthiophene)s in solution undergo a transition from disordered coils to ordered, rod-like structures through hydrogen bonding; this self-organization is thermodynamically hindered at higher temperatures. nih.gov Similarly, some supramolecular gels formed by dehydrocholic acid derivatives are thermally reversible. researchgate.net
The concept of a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) is central to many thermoresponsive systems. researchgate.net Below the LCST, the polymer or molecule is soluble, but as the temperature is raised above the LCST, it undergoes a phase transition, leading to dehydration and aggregation. researchgate.net This behavior is common in elastin-like peptides, which often contain carboxylic acid residues. The precise transition temperature can be tuned by altering the molecular structure, concentration, and other external factors. researchgate.net
In some cases, temperature can induce supramolecular isomerism, where the same molecule assembles into different crystalline structures depending on the synthesis temperature. A tetra-carboxylic acid, for instance, was shown to form an achiral hydrogen-bonded layer when crystallized at room temperature, but it formed a chiral, tube-packed supramolecular framework when synthesized under hydrothermal conditions at 160 °C. nih.gov This temperature-dependent isomerism arises from the torsion of semi-rigid molecular components. nih.gov Furthermore, thermal annealing can be used to induce structural transitions in pre-formed self-assembled monolayers, altering their packing and ordering on a substrate. mdpi.com
Table 2: Temperature Effects on Supramolecular Assembly
| System | Temperature Change | Observed Phenomenon | Underlying Mechanism |
|---|---|---|---|
| Carboxylated Poly(3-alkylthiophene)s | Increase | Disassembly from ordered rods to disordered coils | Weakening of hydrogen bonds |
| H4PTTA (Tetra-carboxylic acid) | Increase (from RT to 160 °C) | Transition from 2D achiral layer to 3D chiral tubes | Torsion of semi-rigid molecular backbone |
| Organic Semiconductors | Increase (Heating amorphous film) | Cold crystallization into ordered microwire arrays | Increased molecular mobility allowing for organization |
| Elastin-like Peptides (ELPs) | Increase above LCST | Phase transition and micelle self-assembly | Dehydration and increased hydrophobic interactions |
Metal-Organic Coordination Networks (MOCNs) Incorporating Carboxylic Acids
Coordination Chemistry with Metal Ions
Carboxylic acids are exceptionally versatile building blocks in the synthesis of metal-organic coordination networks (MOCNs), also known as metal-organic frameworks (MOFs), due to the rich coordination chemistry of the carboxylate group (-COO⁻). giqimo.comglobethesis.com This functional group can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and more complex arrangements. wikipedia.org This diversity in coordination allows for the construction of a vast array of network dimensionalities, from 1D chains to 2D layers and 3D frameworks. nih.govresearchgate.net
The interaction between the carboxylate ligand and the metal ion is influenced by several factors:
Nature of the Metal Ion: Different metal ions (e.g., Co²⁺, Zn²⁺, Cu²⁺, Ag⁺) have distinct coordination preferences in terms of coordination number and geometry (e.g., tetrahedral, octahedral). nih.govresearchgate.net This directly impacts the resulting network topology. For example, the reaction of a dicarboxylic acid with Co(II) or Zn(II) in one solvent system produced isostructural 1D chains, while reaction with Zn(II) under different conditions yielded a 2D clay-like network. nih.govresearchgate.net
Ligand Structure: The rigidity or flexibility of the carboxylic acid ligand, as well as the number and position of the carboxyl groups, plays a crucial role in directing the final architecture. mdpi.com Aromatic polycarboxylic acids are often used to create robust and porous frameworks. mdpi.comglobethesis.com
Reaction Conditions: Parameters such as pH, solvent, and temperature can alter the deprotonation state of the carboxylic acid and the coordination environment of the metal ion, leading to different final products. d-nb.infonih.gov For instance, the assembly pH can regulate the dominant coordination mode in metal-phenolic networks, switching between metal-catechol and metal-maltol coordination. d-nb.infonih.gov
The binding strength of the carboxylate group to different divalent metal ions can also vary, following trends that depend not only on ionic radii but also on the specific electronic and molecular structures of the resulting metal diacetates. researchgate.net This selective binding provides a basis for the rational design of MOCNs. researchgate.netd-nb.info
Design of Functional Molecular Architectures
The modular nature of MOCNs, combining organic linkers like this compound with inorganic metal nodes, allows for the rational design of functional molecular architectures with tailored properties. nih.govresearchgate.net By carefully selecting the building blocks, researchers can engineer materials with specific pore sizes, shapes, and chemical functionalities for targeted applications. mdpi.comgiqimo.com
Key strategies in the design of functional MOCNs include:
Porosity Control: The use of extended or rigid polycarboxylic acid linkers is a common strategy to create highly porous frameworks. mdpi.com These materials are promising for applications in gas storage and separation, such as CO₂ capture. mdpi.com
Introduction of Functional Groups: Functional groups can be incorporated into the carboxylic acid linker before synthesis or post-synthetically. These groups can impart specific properties, such as catalytic activity, luminescence, or selective sensing capabilities. mdpi.comunc.edu Amino acids, for example, can be used as versatile hubs to construct multifunctional molecules. mdpi.com
Control of Dimensionality and Topology: As mentioned, reaction conditions and the choice of ancillary ligands can direct the self-assembly process to yield structures of a desired dimensionality (1D, 2D, or 3D). nih.govrsc.org This structural control is essential for tuning the material's electronic, magnetic, and optical properties. mdpi.comrsc.org
The "molecular architectonics" approach leverages these principles, using molecular recognition and self-assembly to organize functional units into controlled configurations for advanced applications in energy, health, and electronics. nih.govresearchgate.net This design-driven strategy has led to the development of MOCNs with notable luminescent properties, unusual magnetic behaviors, and frameworks for the selective sensing of molecules. mdpi.com
Chirality in Supramolecular Assemblies
Enantiomeric Recognition in Surface-Supported Networks
Chirality is a fundamental property in chemistry and biology, and the ability to distinguish between enantiomers (non-superimposable mirror-image molecules) is crucial in fields ranging from pharmaceuticals to materials science. Supramolecular chemistry provides a powerful platform for achieving enantiomeric recognition, where chiral host molecules or assemblies selectively interact with one enantiomer of a chiral guest over the other.
In the context of surface science, creating ordered, two-dimensional (2D) networks that can recognize and separate enantiomers is a significant goal. This can be achieved by exploiting specific non-covalent interactions between a chiral selector and the target enantiomers. Carboxylic acids are frequently involved in these recognition events, often through the formation of diastereomeric salt pairs or hydrogen-bonded complexes. researchgate.net
The process of enantiomeric recognition on a surface typically involves several key elements:
Chiral Selectors: A chiral molecule or surface is used to create a chiral environment. This can be a self-assembled monolayer (SAM) of a chiral molecule or a network constructed from chiral building blocks. rsc.org Chiral receptors based on amino acids, crown ethers, or BINOL derivatives are often employed. researchgate.netnih.gov
Specific Interactions: Recognition relies on a combination of interactions, such as hydrogen bonding, electrostatic forces, and steric hindrance, which lead to a more stable complex with one enantiomer (matched pair) compared to the other (mismatched pair). The interaction between amino and carboxylic acid groups is a well-established motif for building such architectures. rsc.org
Signal Transduction: The recognition event must be detectable. This can manifest as enantioselective precipitation, a change in fluorescence, or the preferential incorporation of one enantiomer into a growing surface-supported network, which can be visualized using techniques like scanning tunneling microscopy (STM). nih.govresearchgate.net
Studies have shown that chiral fluorescent receptors can exhibit exceptionally high enantioselectivity for a wide range of chiral carboxylic acids, with the recognition leading to aggregation-induced emission (AIE). nih.gov Similarly, amphiphilic chiral crown ethers forming a monolayer at the air-water interface can discriminate between amino acid enantiomers in the subphase, demonstrating that the structure of the 2D assembly plays a decisive role in the recognition process. nih.gov These principles of surface-based enantiomeric recognition are directly applicable to chiral carboxylic acids like the enantiomers of this compound.
Chiral Induction in Self-Assembly Processes
The transfer of chirality from a molecular level to a supramolecular architecture is a key area of interest in materials science and nanotechnology. In the context of this compound and its analogs, the inherent chirality of the molecules is a determining factor in the stereochemistry of their self-assembled structures. Chiral induction in these processes governs the formation of higher-order structures with specific handedness, driven by non-covalent interactions.
The self-assembly of chiral molecules is fundamentally different from that of their achiral counterparts. While achiral molecules tend to form centrosymmetric assemblies, the lack of inversion symmetry in chiral molecules directs the formation of dissymmetric, often helical, structures. The specific stereochemistry of the substituents on the oxane ring of this compound and its analogs dictates the preferred packing arrangements, leading to the amplification of chirality from the molecular to the macroscopic scale.
Detailed research into analogous systems, such as other chiral carboxylic acids and cyclic ethers, has shown that hydrogen bonding between carboxylic acid groups is a primary driving force for self-assembly. The stereocenters within the molecules introduce steric constraints that influence the geometry of these hydrogen-bonded networks. For instance, a pure enantiomer of a chiral carboxylic acid will typically self-assemble into homochiral structures, such as helices or twisted ribbons with a uniform handedness.
In mixtures of enantiomers, the self-assembly process can be more complex. The "majority-rules" principle is a phenomenon often observed, where a small enantiomeric excess of one stereoisomer can bias the handedness of the entire supramolecular assembly. This indicates a high degree of cooperativity in the self-assembly process. Conversely, a racemic mixture may lead to the formation of a racemic compound, a conglomerate, or diastereomeric aggregates, depending on the relative stability of homochiral versus heterochiral interactions.
The solvent and other environmental factors can also play a critical role in modulating chiral induction. The polarity of the solvent, for example, can influence the strength of hydrogen bonds and other non-covalent interactions, thereby affecting the morphology and stability of the resulting supramolecular structures.
Detailed Research Findings
While specific experimental data on the chiral induction in the self-assembly of this compound is not extensively available in the public domain, we can infer expected outcomes based on established principles of supramolecular chemistry and studies on structurally related compounds. The following data table presents hypothetical research findings that illustrate the expected influence of enantiomeric composition on the self-assembly of a generic chiral oxane carboxylic acid analog.
| Enantiomeric Excess (ee, %) | Observed Supramolecular Structure | Predominant Handedness | Average Helical Pitch (nm) |
|---|---|---|---|
| 0 (Racemic) | Lamellar Sheets | None (Achiral) | N/A |
| 20 | Short Nanofibers | Right-handed | 150 ± 20 |
| 50 | Twisted Nanoribbons | Right-handed | 120 ± 15 |
| 80 | Well-defined Helices | Exclusively Right-handed | 100 ± 10 |
| 100 (Enantiopure) | Highly Ordered Helical Tubes | Exclusively Right-handed | 95 ± 5 |
The hypothetical data in the table demonstrates a clear correlation between the enantiomeric excess and the resulting supramolecular morphology and chirality. A racemic mixture is expected to form achiral structures. As the enantiomeric excess increases, there is a progressive evolution towards more complex and ordered chiral structures, from nanofibers to helical tubes, with a corresponding decrease and refinement of the helical pitch. This illustrates the principle of chiral amplification, where the increasing presence of one enantiomer directs the formation of a uniform and highly ordered chiral supramolecular assembly.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.
Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By focusing on the electron density rather than the many-electron wavefunction, DFT can efficiently calculate various molecular properties. For 4-phenyloxane-3-carboxylic acid, DFT calculations would be instrumental in determining optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. These calculations can also map the electrostatic potential surface, identifying electron-rich and electron-deficient regions of the molecule, which are key to understanding its interaction with other chemical species.
Hypothetical data that could be generated from DFT calculations for this compound is presented in the table below. This data is for illustrative purposes to show what a DFT analysis would yield and is not based on published experimental or computational results.
| Parameter | Hypothetical Value |
| Optimized Geometry | |
| C-C (phenyl ring) bond length | ~1.39 Å |
| C-O (oxane ring) bond length | ~1.43 Å |
| C=O (carboxyl) bond length | ~1.21 Å |
| O-H (carboxyl) bond length | ~0.97 Å |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Quantum chemical calculations are also invaluable for predicting spectroscopic properties. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. For this compound, DFT can predict the vibrational frequencies corresponding to its functional groups, such as the C=O stretch of the carboxylic acid and the C-O-C stretches of the oxane ring. Similarly, theoretical NMR chemical shifts for the hydrogen and carbon atoms can be calculated to aid in the interpretation of experimental NMR spectra.
Molecular Dynamics and Force Field Simulations
While quantum mechanics provides a detailed picture of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a larger system of molecules over time. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.
MD simulations can model how molecules of this compound would interact with each other in a condensed phase, such as a crystal or a solution. These simulations can predict how the molecules would arrange themselves, providing insights into potential crystal packing arrangements. Understanding these intermolecular interactions, which include hydrogen bonding from the carboxylic acid group and π-π stacking from the phenyl ring, is crucial for predicting physical properties like melting point and solubility. While specific studies on this molecule are lacking, general principles of molecular interactions in similar systems can be applied.
The amphiphilic nature of this compound, with its hydrophobic phenyl group and hydrophilic carboxylic acid, suggests the potential for self-assembly in certain solvents. MD simulations could be employed to understand the dynamic processes of how these molecules might form larger aggregates, such as micelles or bilayers. Such studies would provide valuable information on the conditions under which self-assembly occurs and the morphology of the resulting structures. Research into the self-assembly of other dynamic covalent surfactants highlights the potential for such systems to form reversible aggregates in response to external stimuli.
Advanced Analytical Techniques in Research of 4 Phenyloxane 3 Carboxylic Acid
High-Resolution Spectroscopic Characterization
Spectroscopy is the cornerstone of molecular characterization, offering non-destructive ways to probe the electronic and vibrational states of a molecule, its elemental composition, and the precise arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed connectivity map can be constructed.
For 4-Phenyloxane-3-carboxylic acid, ¹H NMR spectroscopy would reveal distinct signals corresponding to each unique proton environment. The protons of the phenyl group are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the oxane ring, being part of a saturated heterocyclic system, would resonate further upfield. The protons adjacent to the ring oxygen would be deshielded, while the proton at the stereocenter bearing the carboxylic acid group would have a chemical shift influenced by its neighboring substituents. The acidic proton of the carboxyl group is highly characteristic, appearing as a broad singlet far downfield, often above 10 or 12 ppm, due to strong deshielding and hydrogen bonding. bldpharm.comopenstax.org
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the carboxylic acid is particularly diagnostic, absorbing in a highly deshielded region around 165-185 ppm. openstax.org The carbons of the phenyl ring would produce signals in the 125-150 ppm range, while the sp³-hybridized carbons of the oxane ring would appear at higher field, typically between 60 and 80 ppm.
Table 1: Expected NMR Chemical Shifts (δ) for this compound Predicted values based on typical ranges for functional groups.
| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Carboxyl Proton | ¹H | 10.0 - 13.0 | Broad singlet, position is concentration-dependent. |
| Aromatic Protons | ¹H | 7.0 - 8.0 | Complex multiplet pattern. |
| Oxane Ring Protons | ¹H | 3.0 - 4.5 | Protons adjacent to oxygen are more deshielded. |
| Carboxyl Carbon | ¹³C | 165 - 185 | Downfield signal, characteristic of carboxylic acids. openstax.org |
| Aromatic Carbons | ¹³C | 125 - 150 | Multiple signals depending on substitution. |
| Oxane Ring Carbons | ¹³C | 60 - 80 | Signals for carbons adjacent to oxygen appear more downfield. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" based on its functional groups. For this compound, two features are particularly prominent. orgchemboulder.com
First, the O-H stretch of the carboxylic acid group gives rise to an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. openstax.org This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state or in concentrated solutions. orgchemboulder.com Second, the carbonyl (C=O) stretching vibration produces a sharp, intense peak between 1690 and 1760 cm⁻¹. openstax.orgorgchemboulder.com Its exact position can indicate whether the acid is in a dimeric (lower frequency, ~1710 cm⁻¹) or monomeric state (higher frequency, ~1760 cm⁻¹). openstax.org Additional characteristic peaks include the C-O stretch of the ether in the oxane ring (around 1050-1150 cm⁻¹) and the C-O stretch of the carboxylic acid (1210-1320 cm⁻¹). orgchemboulder.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carbonyl | C=O Stretch | 1690 - 1760 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium-Strong |
| Oxane Ether | C-O-C Stretch | 1050 - 1150 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides precise information about the molecular weight of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₁₁H₁₂O₃), the molecular weight is approximately 192.21 g/mol . In electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 193.22 or the deprotonated molecule [M-H]⁻ at m/z 191.20.
Under collision-induced dissociation (CID), the molecule would fragment in predictable ways. Common fragmentation pathways for carboxylic acids include the loss of a water molecule (H₂O) or carbon dioxide (CO₂). The phenyl-oxane bond could also cleave, leading to fragments corresponding to the phenyl group and the functionalized oxane ring.
UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group. It is expected to exhibit characteristic π → π* transitions, typically seen as a strong absorption band (the E-band) below 220 nm and a weaker, structured band (the B-band) around 250-270 nm. The carboxylic acid group itself has a weak n → π* transition at a similar wavelength but is often obscured by the much stronger absorptions of the benzene (B151609) ring. This technique can also be used to study aggregation, as changes in concentration may lead to shifts in the absorption maxima or the appearance of new bands, indicating intermolecular interactions.
Luminescence spectroscopy, including fluorescence and phosphorescence, investigates the light emitted by a substance after it has absorbed light. The aromatic phenyl ring in this compound is a potential fluorophore. Upon excitation at a wavelength corresponding to its absorption band (e.g., ~260 nm), the molecule may emit light at a longer wavelength. Studies on similar aromatic carboxylic acids have used fluorescence to probe their local environment and interactions. ntu.edu.sg The fluorescence quantum yield and lifetime are sensitive parameters that can be affected by solvent polarity, pH, and the formation of aggregates or complexes.
Surface-Sensitive Characterization Methods
When this compound is deposited onto a substrate or forms a self-assembled monolayer (SAM), its surface properties become critical. Surface-sensitive techniques are essential for characterizing the orientation, packing, and chemical state of the molecules at the interface.
X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and chemical state of the atoms on a surface. For a monolayer of this compound, high-resolution scans of the C 1s and O 1s regions would be particularly informative. The C 1s spectrum could be deconvoluted to distinguish between carbons of the phenyl ring, the oxane ring (C-O), and the carboxyl group (O-C=O). researchgate.netnorthwestern.edu The O 1s spectrum would differentiate between the ether oxygen and the two distinct oxygens of the carboxylic acid. Angle-resolved XPS (ARXPS) could further provide information on the thickness and ordering of the molecular layer. thermofisher.com
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique is a variant of IR spectroscopy that is highly sensitive to the surface of a sample. acs.org For a film of this compound on a suitable crystal (like silicon or zinc selenide), ATR-IR can reveal how the molecule interacts with the surface. For example, the deprotonation of the carboxylic acid to form a carboxylate upon binding to a metal oxide surface would be evident by the disappearance of the broad O-H stretch and the C=O peak at ~1710 cm⁻¹, and the appearance of strong asymmetric and symmetric COO⁻ stretching bands around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.netnih.gov
Absence of Research Data for Advanced Analysis of this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data on the chemical compound This compound utilizing the advanced analytical techniques of Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM), Single-Crystal X-ray Diffraction, or Powder X-ray Diffraction.
While the compound, also known as 4-phenyltetrahydrofuran-3-carboxylic acid, is commercially available, dedicated studies detailing its surface visualization, topographical and force measurements, solid-state structure, or bulk material characterization through these specific methods could not be located.
General applications of these techniques are well-documented for other organic molecules, including various carboxylic acids and cyclic compounds. For instance, Single-Crystal X-ray Diffraction is a standard and powerful method for the precise determination of the three-dimensional atomic arrangement in the solid state of crystalline organic compounds. Similarly, Powder X-ray Diffraction is routinely used to assess the purity and identify the crystalline phases of bulk organic materials. However, no such specific data has been published for this compound.
Likewise, while STM and AFM are potent tools for visualizing and probing the surface characteristics of molecules, no studies applying these techniques to this compound have been found in the available literature.
Due to the strict requirement to focus solely on research pertaining to This compound , and the absence of such specific data, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified analytical techniques. The creation of such an article would necessitate fabricating data, which would violate the principles of scientific accuracy.
Therefore, the requested article cannot be provided at this time.
Emerging Research and Potential of this compound in Academia
While specific research on "this compound" is limited in publicly available scientific literature, its molecular structure—featuring a phenyl group, an oxane ring, and a carboxylic acid functional group—suggests potential applications across several cutting-edge fields of academic research. This article explores the prospective roles of this compound in advanced materials science, catalyst design, and the development of self-assembled molecular systems, drawing parallels with well-studied compounds of similar functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Phenyloxane-3-carboxylic acid, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves cyclization and functional group modifications. A common approach is the condensation of substituted benzaldehyde derivatives with aminopyridine analogs, using catalysts like palladium or copper in solvents such as DMF or toluene . Optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst loading) and purification via column chromatography or recrystallization. Yield improvements are often achieved by controlling stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify phenyl and oxane ring substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment employs Reverse-Phase HPLC with a C18 column and UV detection at 254 nm. For crystallinity analysis, X-ray diffraction (XRD) is recommended if single crystals are obtainable .
Q. How should researchers design in vitro assays to screen the biological activity of this compound?
- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin-based) across cancer and normal cell lines to assess cytotoxicity. Follow with target-specific assays, such as enzyme inhibition studies (e.g., kinase or protease activity) using fluorescence or colorimetric substrates. Dose-response curves (0.1–100 µM) and positive/negative controls are essential. Reproducibility requires triplicate measurements and statistical validation (p < 0.05) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, serum concentrations). To address this, standardize protocols using reference compounds (e.g., cisplatin for cytotoxicity) and replicate experiments under identical conditions. Meta-analysis of published data can identify confounding factors, such as solvent effects (DMSO vs. PBS) or incubation times. Cross-validation with orthogonal assays (e.g., Western blotting for protein targets) is critical .
Q. How can computational methods predict the reactivity and interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties and reactive sites (e.g., carboxyl group acidity). Molecular docking (AutoDock Vina) predicts binding affinities to targets like enzymes or receptors, using PDB structures (e.g., 1M17 for cyclooxygenase). Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Validate predictions with experimental SAR studies .
Q. What methodologies are recommended for studying the metabolic stability and pharmacokinetics of this compound?
- Methodological Answer : Use liver microsome assays (human/rat) to measure metabolic half-life (t½), with LC-MS/MS quantification of parent compound degradation. In vivo pharmacokinetics require rodent studies: administer IV/PO doses (10 mg/kg), collect plasma samples at 0–24h, and quantify via LC-MS. Compute parameters like Cmax, AUC, and clearance using non-compartmental analysis (Phoenix WinNonlin). Correlate results with LogP and plasma protein binding data .
Safety and Handling
Q. How to safely handle and store this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store in airtight containers at 2–8°C under anhydrous conditions. For spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols. Ventilation must meet OSHA standards (≥10 air changes/hour). Acute toxicity data are limited; treat as a health hazard (H303/H313/H333 codes) and consult SDS prior to use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
